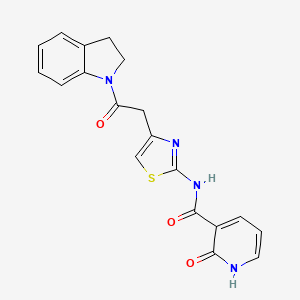

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

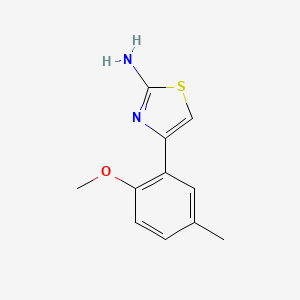

Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .

Synthesis Analysis

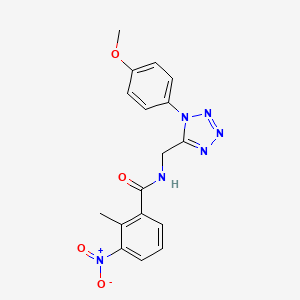

The synthesis of similar compounds often involves the incorporation of different moieties into the indolin-2-one structure . For example, 1-benzyl-1H-1,2,3-triazole moiety has been incorporated into indolin-2-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C and 77Se), IR, and mass spectrometry .Chemical Reactions Analysis

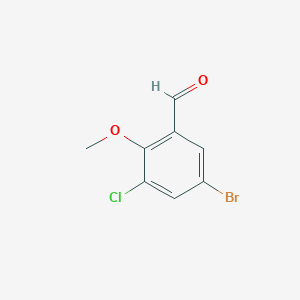

The chemical reactions involved in the synthesis of these compounds often involve Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized by their yield, melting point, and Rf value . For example, one compound was reported as a yellow solid with a yield of 56%, a melting point of 197–198 °C, and an Rf value of 0.53 (DCM: MeOH = 20: 1) .科学的研究の応用

Synthesis and Structural Analysis

- Studies have focused on synthesizing derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including O- and N-phenacyl substituted products. These derivatives underwent original rearrangements and cyclizations, leading to the formation of various compounds, including those with structural similarities to the compound of interest. Structural analysis of these compounds was performed using single-crystal diffraction and NMR spectroscopy (Feklicheva et al., 2019).

Antimicrobial Activity

- Research has been conducted on the synthesis of semicarbazide derivatives obtained from reactions involving semicarbazides and isatin. These compounds were screened for antimicrobial activities, indicating potential applications in combating microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer Agents

- A study aimed at designing and synthesizing new series of isatin derivatives to enhance cytotoxic activity against carcinogenic cells. The research highlighted the synthesis of derivatives with significant anti-proliferative activities against various human cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).

Novel Synthetic Pathways

- Novel approaches to synthesizing 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives have been explored. This includes the condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas, indicating a broad potential for creating diverse compounds for further evaluation (Balya et al., 2008).

Microwave-Assisted Synthesis

- An environmentally benign procedure under microwave irradiation was used to synthesize 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. These compounds were evaluated for antimicrobial activity, showing some significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

作用機序

Target of Action

The primary target of this compound is the Toll-like receptor 7 (TLR7). TLR7 is a protein that plays a crucial role in the immune system by recognizing single-stranded RNA in viruses and triggering the production of cytokines .

Mode of Action

The compound interacts with TLR7, activating it and thereby inducing the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells . This suggests that the compound may have an immunomodulatory effect.

Biochemical Pathways

The activation of TLR7 triggers a cascade of biochemical reactions leading to the production of cytokines. These cytokines then modulate the immune response, potentially suppressing HBV DNA replication .

Result of Action

The activation of TLR7 and the subsequent cytokine production can lead to a modulation of the immune response. In the case of HBV infection, this could result in a significant suppression of HBV DNA replication .

将来の方向性

特性

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-16(23-9-7-12-4-1-2-6-15(12)23)10-13-11-27-19(21-13)22-18(26)14-5-3-8-20-17(14)25/h1-6,8,11H,7,9-10H2,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXRKDWKXYJPMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide](/img/structure/B2811771.png)

![3-(Ethenesulfonyl)-n-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)

![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2811782.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)